molecular formula C20H32O4 B122309 15-epi-PGA1

15-epi-PGA1

Cat. No.: B122309
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-AHUSATQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-epi Prostaglandin A1 (15-epi PGA1) is the 15 ® stereoisomer of PGA1. It belongs to the prostaglandin family, specifically the A-series. These compounds are natural products found in gorgonian soft corals

Preparation Methods

The synthetic routes for 15-epi PGA1 involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature. Researchers typically obtain 15-epi PGA1 through chemical synthesis or isolation from natural sources.

Chemical Reactions Analysis

15-epi PGA1 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired modifications. The major products formed depend on the specific reaction pathway.

Scientific Research Applications

Despite limited information, 15-epi PGA1 may find applications in various fields:

    Chemistry: Investigating its reactivity and potential as a synthetic intermediate.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Exploring its pharmacological properties, especially related to renal vasodilation and blood pressure regulation.

    Industry: Assessing its potential as a starting material for drug development or other bioactive compounds.

Comparison with Similar Compounds

While 15-epi PGA1 is unique due to its stereochemistry, it shares similarities with other prostaglandins. Some related compounds include PGA1 (without the 15-epi modification) and other A-series prostaglandins.

Properties

IUPAC Name

7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-AHUSATQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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